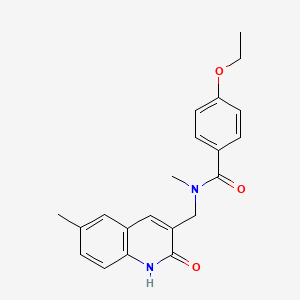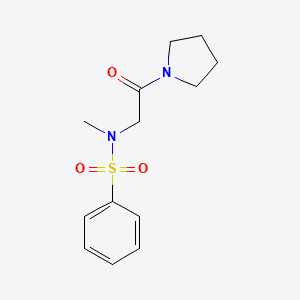
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of protein kinases. TYK2 plays a key role in the signaling pathways that regulate the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can block the production of cytokines and chemokines that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been shown to have potent inhibitory effects on TYK2 activity in both in vitro and in vivo studies. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In clinical trials, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been well-tolerated and has shown promising results in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its favorable pharmacokinetic properties. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. One area of focus could be on optimizing the pharmacokinetic properties of the molecule to improve its efficacy and reduce the need for frequent dosing. Another area of interest could be on studying the effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research could be conducted on the potential long-term effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on the immune system. Overall, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide represents a promising new therapeutic option for the treatment of autoimmune diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of 4-bromophenylamine with N-methylbenzenesulfonamide to form the intermediate N-(4-bromophenyl)-N-methylbenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It has been shown to inhibit the activity of a specific protein kinase, known as TYK2, which plays a critical role in the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can reduce inflammation and prevent damage to tissues and organs caused by autoimmune diseases.
Propiedades
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(11-13(16)15-9-5-6-10-15)19(17,18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKGARBCIQDKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

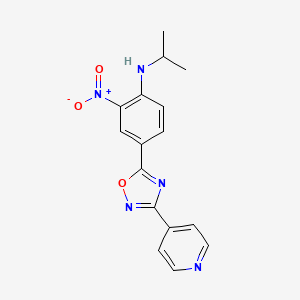
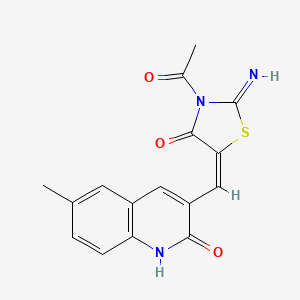
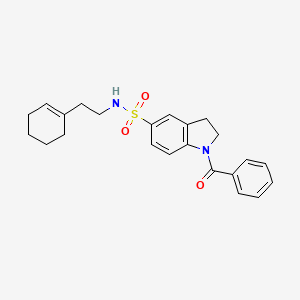


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7718990.png)

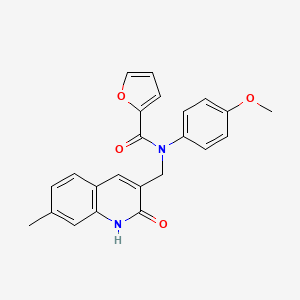
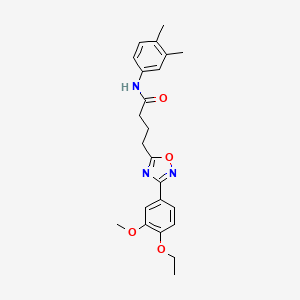
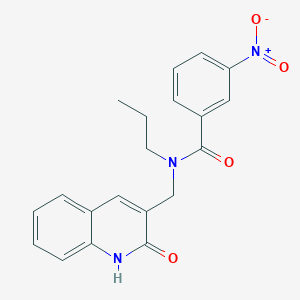
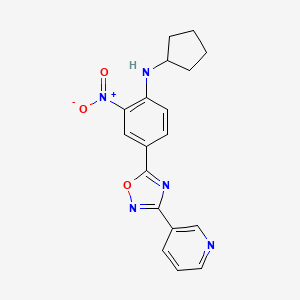

![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
